molecular formula C4H10N2O3S B14882130 2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide

2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B14882130
M. Wt: 166.20 g/mol
InChI Key: HMZZMEHDRTZQLS-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of ethylene oxide with thiosemicarbazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow chemistry techniques. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and improved product purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine 1,1-dioxide: A structurally similar compound with a sulfur and nitrogen-containing ring.

    Morpholine: Another heterocyclic compound with similar applications in chemistry and biology.

Uniqueness

2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific ring structure and the presence of both hydroxyl and sulfonamide functional groups. This combination of features imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C4H10N2O3S

Molecular Weight

166.20 g/mol

IUPAC Name

2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)ethanol

InChI

InChI=1S/C4H10N2O3S/c7-4-3-6-2-1-5-10(6,8)9/h5,7H,1-4H2

InChI Key

HMZZMEHDRTZQLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)N1)CCO

Origin of Product

United States

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